(2S)-2-(4-bromo-2-fluorophenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |
InChI Key |
JUYQMBOOTPKMML-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Enantioselective Preparation of 2s 2 4 Bromo 2 Fluorophenyl Oxirane
Asymmetric Epoxidation Strategies for the Direct Synthesis of (2S)-2-(4-bromo-2-fluorophenyl)oxirane
The direct asymmetric epoxidation of 4-bromo-2-fluorostyrene is the most straightforward approach to obtaining this compound. This transformation involves the delivery of a single oxygen atom across the double bond of the styrene (B11656) derivative with high control over the stereochemistry. Various catalytic systems have been developed to achieve this, each with distinct advantages and mechanisms.
Catalytic Asymmetric Epoxidation Approaches
Catalytic methods are paramount in asymmetric synthesis due to their efficiency, allowing for the generation of large quantities of chiral product from a small amount of a chiral catalyst. The primary approaches for the enantioselective epoxidation of olefins like 4-bromo-2-fluorostyrene include metal-based catalysts with chiral ligands, organocatalysts, and enzymes.
Metal-Salen Complex Catalysis (e.g., Jacobsen-Katsuki type)A prominent and highly successful example of chiral ligand-controlled systems is the use of metal-salen complexes, most notably in the Jacobsen-Katsuki epoxidation.wikipedia.orgorganic-chemistry.orgThis reaction employs a manganese(III)-salen complex, where "salen" is a tetradentate Schiff base ligand derived from a chiral 1,2-diamine and a salicylaldehyde (B1680747) derivative.wikipedia.org
The generally accepted mechanism, though not fully elucidated, involves the oxidation of the Mn(III) catalyst by a terminal oxidant (commonly sodium hypochlorite (B82951) or m-chloroperoxybenzoic acid) to form a high-valent manganese(V)-oxo species. wikipedia.org This potent oxidizing agent then transfers its oxygen atom to the alkene. The stereochemical outcome is directed by the chiral salen ligand, which creates a sterically biased environment, forcing the alkene to approach the metal-oxo center from a specific trajectory. For cis-disubstituted olefins, this method is known to provide exceptionally high enantiomeric excess (e.e.). organic-chemistry.org Although styrene derivatives are viable substrates, detailed research findings specifically for the epoxidation of 4-bromo-2-fluorostyrene using this method are not extensively documented in peer-reviewed journals or patents.
Table 1: General Features of Jacobsen-Katsuki Epoxidation
| Feature | Description |
|---|---|
| Catalyst | Chiral (salen)manganese(III) complexes. |
| Typical Oxidants | Sodium hypochlorite (NaOCl), m-CPBA. |
| Key Advantage | High enantioselectivity for unfunctionalized cis-alkenes. |
| Mechanism | Believed to proceed via a Mn(V)-oxo intermediate. wikipedia.org |
| Substrate Scope | Broad, including aryl-substituted alkenes. organic-chemistry.org |
Organocatalytic Epoxidation Methodologies (e.g., Shi Epoxidation)Organocatalysis represents a paradigm shift from metal-based catalysis, utilizing small, chiral organic molecules to induce enantioselectivity. For epoxidation, the Shi epoxidation is a benchmark method.nih.govorganic-chemistry.orgThis reaction typically uses a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant.organic-chemistry.orgsigmaaldrich.com
The catalytic cycle involves the reaction of the chiral ketone with Oxone to generate a highly reactive chiral dioxirane (B86890) intermediate in situ. This dioxirane is the active epoxidizing agent, transferring an oxygen atom to the alkene. organic-chemistry.org The stereoselectivity is governed by the conformation of the catalyst, which directs the alkene to approach the dioxirane from the less sterically hindered face. The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted olefins, often yielding epoxides with high enantiomeric excess. nih.gov While styrene derivatives can be epoxidized using modified Shi-type catalysts, studies have shown that simple styrenes often result in poor to moderate selectivities with the original catalyst systems. organic-chemistry.orgnih.gov Specific performance data for 4-bromo-2-fluorostyrene within this methodology remains to be publicly reported.
Table 2: Key Aspects of Shi Epoxidation
| Feature | Description |
|---|---|
| Catalyst | Chiral ketones, often derived from carbohydrates like fructose. |
| Oxidant | Potassium peroxymonosulfate (Oxone). |
| Active Species | Chiral dioxirane generated in situ. organic-chemistry.org |
| Key Advantage | Metal-free system, effective for trans- and trisubstituted olefins. nih.gov |
| Limitation | Can show lower selectivity for terminal and cis-olefins, including some styrenes. organic-chemistry.org |
Enzyme-Mediated Biocatalytic Epoxidation PathwaysBiocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions in aqueous media, can catalyze complex transformations with exquisite chemo-, regio-, and enantioselectivity. For the epoxidation of styrenes, styrene monooxygenases (SMOs) are particularly relevant. These enzymes typically consist of two components: a reductase that transfers electrons from NADH to a flavin cofactor (FAD), and an epoxidase (monooxygenase) that uses the reduced flavin (FADH₂) and molecular oxygen to epoxidize the substrate.
Natural SMOs almost exclusively produce (S)-epoxides from styrene derivatives with greater than 99% e.e. This makes them theoretically ideal candidates for the synthesis of this compound. However, the substrate scope and activity can be highly dependent on the specific enzyme and the substitution pattern on the styrene ring. While a wide range of substituted styrenes have been successfully epoxidized using wild-type or engineered SMOs, specific data detailing the conversion, yield, and enantiomeric excess for 4-bromo-2-fluorostyrene is required to confirm its suitability as a substrate for these biocatalytic systems.
Substrate-Controlled Diastereoselective Epoxidation Precursors
An alternative to direct asymmetric epoxidation is a substrate-controlled approach. This strategy involves attaching a chiral auxiliary to the reacting molecule to create a diastereomeric precursor. The existing stereocenter in the auxiliary then directs the epoxidation of the nearby double bond, leading to the formation of one diastereomer of the epoxide over the other. After the epoxidation, the chiral auxiliary is cleaved to release the desired enantiomerically enriched epoxide.
A common implementation of this strategy involves the use of chiral bromoacetals derived from tartaric acid. rsc.org For instance, a precursor molecule containing the 4-bromo-2-fluorophenyl group could be modified with a chiral auxiliary. Subsequent epoxidation would proceed diastereoselectively, controlled by the steric and electronic influence of the auxiliary. The final step would be the removal of this auxiliary to yield this compound. While this is a powerful and well-established strategy for stereocontrol, its specific application to synthesize the target compound has not been detailed in available literature.
Kinetic Resolution during Epoxidation Processes
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of epoxides, this typically involves the enantioselective reaction of one epoxide enantiomer from a racemic mixture, leaving the unreacted epoxide enriched in the other enantiomer. The hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers is a prominent example of this approach. nih.govyoutube.com This method employs a chiral (salen)cobalt(III) complex as the catalyst to effect the addition of water to one enantiomer of a terminal epoxide at a much faster rate than the other. nih.gov
For a racemic mixture of 2-(4-bromo-2-fluorophenyl)oxirane, a chiral catalyst would selectively hydrolyze the (R)-enantiomer to the corresponding (R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diol, leaving behind the desired, unreacted (S)-2-(4-bromo-2-fluorophenyl)oxirane in high enantiomeric excess. The efficiency of a kinetic resolution is often described by the selectivity factor (k_rel), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer versus the slow-reacting one (k_fast / k_slow). High selectivity factors are crucial for achieving high enantiomeric excess (ee) in both the product and the recovered starting material. nih.gov
Enzymatic kinetic resolution offers a highly selective alternative. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. nih.gov By using a specific EH, one enantiomer of a racemic epoxide can be selectively hydrolyzed. For instance, epoxide hydrolase from Aspergillus usamii has been shown to resolve racemic styrene oxide derivatives with high enantioselectivity. nih.gov
Table 1: Representative Data for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides This table presents data for analogous terminal epoxides to illustrate the efficacy of the HKR method.
| Epoxide Substrate | Catalyst Loading (mol%) | % ee (Epoxide) | % ee (Diol) | Selectivity Factor (k_rel) |
| Propylene Oxide | 0.2 | >99 | 98 | >400 |
| Styrene Oxide | 0.8 | >99 | 98 | >400 |
| Epichlorohydrin | 0.2 | 99 | 98 | >400 |
| 3,3-Dimethyl-1,2-epoxybutane | 0.2 | >99 | 98 | >400 |
Data sourced from studies on Jacobsen's Hydrolytic Kinetic Resolution. nih.gov
Synthesis of Chiral Epoxides via Precursor Functionalization and Ring Closure
An alternative to the direct resolution of a racemic epoxide is the construction of the chiral epoxide from a prochiral precursor, where the key stereocenter is set in an earlier step. This is typically followed by a stereospecific ring-closure reaction that preserves the newly established chirality.
Asymmetric Dihydroxylation of Alkenes Followed by Ring Closure
This two-step approach involves the enantioselective dihydroxylation of the corresponding prochiral alkene, 4-bromo-2-fluorostyrene, to form a chiral 1,2-diol. This diol is then converted into the target epoxide.
The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and widely used method for the enantioselective conversion of alkenes to vicinal diols. wikipedia.orgwikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. organicchemistrytutor.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric re-oxidant (typically potassium ferricyanide), and a chiral ligand. wikipedia.org
AD-mix-β , which contains the ligand (DHQD)₂PHAL, generally provides the (R,R)-diol from a trans-disubstituted alkene and attacks the "top face" of a terminal alkene like 4-bromo-2-fluorostyrene, leading to the (R)-diol.
AD-mix-α , containing the pseudoenantiomeric ligand (DHQ)₂PHAL, delivers the corresponding (S)-diol. wikipedia.org
For the synthesis of this compound, the required precursor is the (S)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diol. This would be achieved by treating 4-bromo-2-fluorostyrene with AD-mix-α. The resulting chiral diol can then be converted to the epoxide. A common method involves a two-step sequence: selective tosylation of the primary hydroxyl group followed by intramolecular Williamson ether synthesis under basic conditions. This ring closure occurs with inversion of configuration at the carbon bearing the tosylate, thus converting the (S)-diol to the (S)-epoxide.
Table 2: Enantioselectivity in Sharpless Asymmetric Dihydroxylation of Substituted Styrenes This table shows typical enantiomeric excess (ee) values achieved for styrene derivatives using AD-mix reagents.
| Alkene Substrate | Reagent | Product Diol Configuration | % ee |
| Styrene | AD-mix-β | (R)-1-phenylethane-1,2-diol | 97 |
| Styrene | AD-mix-α | (S)-1-phenylethane-1,2-diol | 94 |
| 4-Chlorostyrene | AD-mix-β | (R)-1-(4-chlorophenyl)ethane-1,2-diol | 98 |
| 4-Methoxystyrene | AD-mix-β | (R)-1-(4-methoxyphenyl)ethane-1,2-diol | 99 |
Data compiled from studies on the Sharpless Asymmetric Dihydroxylation. harvard.edu
While the Sharpless AD is primarily used for enantioselective synthesis from prochiral alkenes, the principles of diastereoselective dihydroxylation are also relevant, particularly when the substrate already contains a chiral center. In such cases, the inherent facial bias of the substrate (substrate control) can either align with or oppose the facial bias of the chiral catalyst (reagent control). For substrates lacking a pre-existing stereocenter, like 4-bromo-2-fluorostyrene, the focus remains on enantioselective catalysis as described above.
Enantioselective Reduction of α-Halo Ketones and Subsequent Cyclization
This powerful strategy involves the asymmetric reduction of a prochiral α-halo ketone to a chiral halohydrin, which is then cyclized to the epoxide. The precursor for this compound would be 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone (B1291609).
The Corey-Bakshi-Shibata (CBS) reduction is an exemplary method for the highly enantioselective reduction of ketones. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., BH₃·THF). alfa-chemistry.comnrochemistry.com The choice of the (R)- or (S)-catalyst determines the absolute stereochemistry of the resulting secondary alcohol. youtube.com
For the synthesis of the target (S)-epoxide, the precursor 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone would be reduced to the corresponding (S)-2-bromo-1-(4-bromo-2-fluorophenyl)ethanol. Treatment of this chiral bromohydrin with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) induces an intramolecular S_N2 reaction. The alkoxide formed attacks the carbon bearing the bromine atom, displacing the bromide and forming the epoxide ring with inversion of configuration at the secondary carbon. organic-chemistry.orgmasterorganicchemistry.com Therefore, to obtain the (S)-epoxide, the (R)-halohydrin is required. This would be synthesized using the (R)-CBS catalyst.
Table 3: Representative Enantioselectivities in the CBS Reduction of α-Chloro Acetophenones This table illustrates the high enantioselectivity of the CBS reduction for structurally similar α-halo ketones.
| Ketone Substrate | Catalyst | Product Halohydrin Configuration | % ee |
| 2-Chloroacetophenone | (S)-CBS | (S)-2-Chloro-1-phenylethanol | 97 |
| 2-Chloro-1-(4-chlorophenyl)ethanone | (R)-CBS | (R)-2-Chloro-1-(4-chlorophenyl)ethanol | 96 |
| 2-Chloro-1-(3-methoxyphenyl)ethanone | (S)-CBS | (S)-2-Chloro-1-(3-methoxyphenyl)ethanol | 98 |
Data based on established results for the Corey-Bakshi-Shibata reduction. organic-chemistry.orgorganic-chemistry.org
Resolution of Racemic Precursors and Stereospecific Ring Closure
Instead of an asymmetric transformation, a racemic precursor can be synthesized and then resolved into its constituent enantiomers. For epoxide synthesis, a suitable racemic precursor is the corresponding halohydrin, 2-bromo-1-(4-bromo-2-fluorophenyl)ethanol, or the 1,2-diol.
Enzymatic resolution is a highly effective method. For instance, a racemic halohydrin can be resolved using a lipase (B570770) to selectively acylate one enantiomer. Lipases such as Pseudomonas cepacia lipase (PSL) are known to catalyze the enantioselective acylation of secondary alcohols. organic-chemistry.org In a typical procedure, the racemic halohydrin is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the unreacted (S)-halohydrin in high enantiomeric purity.
The resolved, enantiomerically pure halohydrin can then be separated from the ester and cyclized to the epoxide using a base, as described in section 2.2.2. The ring closure is stereospecific, ensuring that the high enantiomeric purity of the halohydrin is transferred to the final epoxide product. masterorganicchemistry.comglobethesis.com
Strategies for Incorporating the 4-bromo-2-fluorophenyl Moiety
Late-Stage Halogenation Techniques on Precursors
The primary challenge in this strategy is achieving high regioselectivity. The electrophilic bromination of a 2-fluorophenyl derivative must exclusively target the C4 position (para to the fluorine atom). The fluorine atom is an ortho-, para-directing deactivator, which guides the incoming electrophile. However, the presence of the oxirane side chain can influence the electronic distribution and steric accessibility of the aromatic ring, potentially leading to a mixture of isomers.
Modern halogenation methods are employed to overcome these selectivity challenges. For instance, the use of specific brominating agents in conjunction with carefully selected catalysts can enhance the preference for the desired C4 position. acs.org The development of enzymatic halogenases also offers a promising avenue for achieving high regioselectivity in complex molecules under mild conditions. acs.org
Research into the electrophilic halogenation of arenes with electron-withdrawing substituents has yielded efficient catalysts that can promote bromination even on deactivated rings. nih.gov These conditions could be adapted for precursors such as (2S)-2-(2-fluorophenyl)oxirane.
Table 1: Reagents for Late-Stage Electrophilic Bromination
| Reagent/System | Description | Potential Application |
| N-Bromosuccinimide (NBS) / Acid Catalyst | A common and mild source of electrophilic bromine. A strong acid catalyst (e.g., H₂SO₄, trifluoroacetic acid) is often required to activate the substrate. | Direct bromination of (2S)-2-(2-fluorophenyl)oxirane or a protected precursor. |
| Bromine (Br₂) / Lewis Acid | A classic method where a Lewis acid (e.g., FeBr₃, AlCl₃) polarizes the Br-Br bond to generate a potent electrophile. | Can be effective but may lack selectivity and functional group compatibility with the oxirane ring. |
| m-NBSA | An efficient catalyst reported for the bromination of electron-deficient aromatic rings, which could be applicable given the deactivating nature of the fluorine and oxirane groups. nih.gov | Potentially offers higher regioselectivity and milder reaction conditions compared to traditional methods. nih.gov |
| Halogenase Enzymes | Biocatalysts that can offer unparalleled regioselectivity and operate under environmentally benign aqueous conditions. acs.org | A "green chemistry" approach that could circumvent issues with isomeric mixtures. acs.org |
Cross-Coupling Reactions for Aryl Group Introduction
An alternative and often more convergent approach involves the use of transition metal-catalyzed cross-coupling reactions. This strategy constructs the key carbon-carbon bond between a pre-functionalized 4-bromo-2-fluorophenyl unit and a suitable three-carbon chiral building block. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov
Common cross-coupling strategies include the Suzuki-Miyaura, Stille, and Negishi reactions. In a typical Suzuki coupling, an organoboron reagent, such as 4-bromo-2-fluorophenylboronic acid, is coupled with a vinyl halide or triflate in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The resulting styrene derivative, 1-bromo-4-ethenyl-3-fluorobenzene, can then undergo highly developed methods for asymmetric epoxidation to yield the target this compound. pnas.orgacs.orgnih.gov This two-step sequence allows for the reliable installation of both the complex aryl group and the chiral epoxide.
The choice of coupling partners and reaction conditions is crucial for success. The catalyst system, typically consisting of a palladium source and a phosphine (B1218219) ligand, must be optimized to ensure high yields and prevent side reactions such as homocoupling. nih.gov
Table 2: Comparison of Cross-Coupling Reactions for Synthesis
| Reaction Name | Aryl Source | Coupling Partner | Catalyst System (Typical) | Key Advantages |
| Suzuki-Miyaura | Arylboronic acid or ester (e.g., 4-bromo-2-fluorophenylboronic acid) | Vinyl halide, vinyl triflate | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand; requires a base (e.g., Na₂CO₃, Cs₂CO₃). beilstein-journals.org | High functional group tolerance; boronic acids are often commercially available, stable, and have low toxicity. nih.gov |
| Stille | Organostannane (e.g., (4-bromo-2-fluorophenyl)tributylstannane) | Vinyl halide, vinyl triflate | Pd(PPh₃)₄, [allylPdCl]₂ | Generally mild reaction conditions and tolerant of many functional groups. |
| Negishi | Organozinc reagent (e.g., (4-bromo-2-fluorophenyl)zinc iodide) chemicalbook.com | Vinyl halide, vinyl triflate | Pd(0) or Ni(0) catalysts. nih.gov | High reactivity of organozinc reagents, often allowing for lower reaction temperatures. nih.gov |
Mechanistic Investigations into the Reactivity and Stereoselectivity of 2s 2 4 Bromo 2 Fluorophenyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Core
The oxirane, or epoxide, ring is a three-membered heterocycle containing an oxygen atom. This structure is characterized by significant ring strain, estimated to be around 13 kcal/mol, which renders it susceptible to ring-opening reactions by nucleophiles. masterorganicchemistry.comchemistrysteps.combyjus.commasterorganicchemistry.com Unlike typical ethers, epoxides can undergo nucleophilic attack under both acidic and basic conditions without requiring an exceptionally strong acid. The reactivity of (2S)-2-(4-bromo-2-fluorophenyl)oxirane is governed by the electronic and steric properties of its substituents and the reaction conditions employed.
Under acidic conditions, the ring-opening of an unsymmetrical epoxide like this compound proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. byjus.comlibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. masterorganicchemistry.comchemistrysteps.com This is followed by the nucleophilic attack on one of the two carbons of the oxirane ring.
The regioselectivity of the attack is determined by the stability of the partial positive charge that develops on the ring carbons in the transition state. The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. masterorganicchemistry.comstackexchange.comlibretexts.org In the case of this compound, the C2 carbon is both secondary and benzylic, while the C3 carbon is primary. Therefore, the nucleophilic attack will predominantly occur at the C2 position.
Stereochemically, the acid-catalyzed ring-opening is an anti-addition process. The nucleophile attacks from the side opposite to the protonated epoxide oxygen, resulting in an inversion of configuration at the carbon center being attacked. masterorganicchemistry.commasterorganicchemistry.com This backside attack is characteristic of an SN2 reaction, even though the regioselectivity is governed by SN1-like electronic factors. byjus.comlibretexts.org
The stability of the carbocation-like transition state is the primary factor dictating the site of nucleophilic attack in acid-catalyzed ring-opening. A positively charged species is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. libretexts.org For this compound, the C2 carbon is attached to a phenyl ring, which can stabilize a positive charge through resonance, lending it benzylic character.
| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on Carbocation Stability | Predicted Relative Reaction Rate |
|---|---|---|---|
| 4-Methoxy | Electron-Donating (Resonance) | Increased | Fastest |
| 4-Methyl | Electron-Donating (Inductive/Hyperconjugation) | Increased | Fast |
| None | Neutral | Baseline | Moderate |
| 4-Bromo-2-fluoro | Electron-Withdrawing (Inductive) | Decreased | Slow |
| 4-Nitro | Strongly Electron-Withdrawing (Resonance/Inductive) | Strongly Decreased | Slowest |
The choice of solvent plays a critical role in the acid-catalyzed ring-opening of epoxides. Protic solvents, such as water, alcohols, or carboxylic acids, can act as both the proton source (catalyst) and the nucleophile. masterorganicchemistry.com For instance, performing the reaction in aqueous acid (H₃O⁺) yields a 1,2-diol, whereas using an alcohol (ROH) as the solvent results in the formation of a β-hydroxy ether. masterorganicchemistry.com
The polarity of the solvent can influence the reaction rate by stabilizing the charged intermediates and the polar transition state. More polar solvents are generally better at solvating the protonated epoxide and the incoming nucleophile, which can facilitate the reaction. Furthermore, research has shown that the specific structure of solvent molecules, for example within the pores of zeolite catalysts, can have profound effects on both the reaction rate and the regioselectivity of epoxide ring-opening. nih.govresearchgate.net This highlights that solvent-catalyst interactions can create a unique microenvironment that directs the reaction pathway. nih.govresearchgate.net
| Solvent/Reagent | Nucleophile | Product Structure | Product Type |
|---|---|---|---|
| H₂O / H₂SO₄ | H₂O | (1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diol | 1,2-Diol |
| CH₃OH / H₂SO₄ | CH₃OH | (1R)-1-(4-bromo-2-fluorophenyl)-2-methoxyethanol | β-Hydroxy Ether |
| HCl (anhydrous) | Cl⁻ | (1R)-1-(4-bromo-2-fluorophenyl)-2-chloroethanol | β-Halohydrin |
| HBr (anhydrous) | Br⁻ | (1R)-1-(4-bromo-2-fluorophenyl)-2-bromoethanol | β-Halohydrin |
Under basic or neutral conditions, the ring-opening of an epoxide requires a strong nucleophile and proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comjove.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated beforehand. The nucleophile directly attacks one of the electrophilic carbons of the ring, causing the simultaneous cleavage of the C-O bond.
The regioselectivity in base-catalyzed reactions is governed primarily by steric hindrance. masterorganicchemistry.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom. For this compound, the C3 carbon is primary and thus significantly less hindered than the C2 carbon, which is attached to the bulky substituted phenyl group. Consequently, nucleophilic attack under basic conditions will occur almost exclusively at the C3 position. researchgate.net
The SN2 mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the site of attack. masterorganicchemistry.commasterorganicchemistry.com In the reaction of this compound, the nucleophile attacks the C3 carbon. Although inversion occurs at C3, this carbon is not a stereocenter, so this does not result in a change of enantiomer. The stereochemistry at the C2 carbon, which is not attacked, remains unchanged in the (S) configuration. The resulting product is a single stereoisomer, reflecting the stereospecific nature of the SN2 reaction. masterorganicchemistry.com
| Nucleophile (Reagent) | Site of Attack | Product Name |
|---|---|---|
| ⁻OCH₃ (NaOCH₃) | C3 (less hindered) | (S)-1-(4-bromo-2-fluorophenyl)-2-methoxyethanol |
| ⁻CN (NaCN) | C3 (less hindered) | (S)-3-(4-bromo-2-fluorophenyl)-3-hydroxypropanenitrile |
| N₃⁻ (NaN₃) | C3 (less hindered) | (S)-2-azido-1-(4-bromo-2-fluorophenyl)ethanol |
| ⁻SH (NaSH) | C3 (less hindered) | (S)-1-(4-bromo-2-fluorophenyl)-2-mercaptoethanol |
In a base-catalyzed epoxide opening, the leaving group is an alkoxide anion (RO⁻), which is generally considered a poor leaving group in standard SN2 reactions. libretexts.orglibretexts.org However, the reaction proceeds efficiently with strong nucleophiles because the significant energy released from relieving the epoxide's ring strain (approximately 13 kcal/mol) provides a strong thermodynamic driving force. chemistrysteps.commasterorganicchemistry.comlibretexts.org This inherent strain makes the epoxide significantly more reactive than an analogous acyclic ether, which would not react under similar conditions. libretexts.orglibretexts.org Therefore, the energetic favorability of opening the strained three-membered ring compensates for the poor leaving group ability of the alkoxide. The reaction is typically followed by a protonation step (e.g., from the solvent or an acidic workup) to neutralize the alkoxide and yield the final alcohol product. masterorganicchemistry.com
Transition Metal-Catalyzed Ring-Opening Reactions
Transition metal catalysts offer a powerful tool for the controlled ring-opening of epoxides, often providing access to products that are not achievable through conventional acid- or base-catalyzed methods. In the context of this compound, the benzylic position is electronically activated, making it susceptible to nucleophilic attack. However, the steric hindrance at this position also plays a crucial role.
The choice of ligand in transition metal catalysis is paramount in controlling the outcome of the reaction. Different ligands can modulate the steric and electronic environment around the metal center, thereby influencing which carbon of the epoxide is attacked (regioselectivity) and the stereochemical outcome of that attack.
For aryl epoxides, nickel-catalyzed reactions have demonstrated that the regioselectivity can be divergent based on the co-catalyst employed. For instance, in the presence of an iodide co-catalyst, the reaction tends to proceed through an iodohydrin intermediate, leading to nucleophilic attack at the less hindered terminal carbon. Conversely, using a titanocene (B72419) co-catalyst can promote the formation of a radical at the more substituted benzylic position, resulting in attack at this site.
While specific studies on this compound are not prevalent in the reviewed literature, the behavior of similar aryl epoxides suggests that a judicious choice of ligands and co-catalysts would be crucial in directing the regioselectivity of its ring-opening.
Table 1: Illustrative Examples of Ligand/Co-catalyst Effects on the Regioselectivity of Aryl Epoxide Ring-Opening
| Catalyst System | Aryl Epoxide | Nucleophile | Major Regioisomer | Reference |
| Ni(cod)₂ / bipyridine / NaI | Styrene (B11656) Oxide | Aryl Halide | Attack at terminal carbon | [Generic Example] |
| Ni(cod)₂ / bipyridine / Cp₂TiCl₂ | Styrene Oxide | Aryl Halide | Attack at benzylic carbon | [Generic Example] |
| Co(salen) / Lewis Acid | Phenyl Glycidyl Ether | Phenol | Attack at benzylic carbon | [Generic Example] |
Note: This table presents generalized outcomes for aryl epoxides to illustrate the principle of ligand and co-catalyst effects, in the absence of specific data for this compound.
Lewis acids play a critical role in activating the epoxide ring towards nucleophilic attack. Coordination of a Lewis acid to the oxygen atom of the oxirane polarizes the C-O bonds, making the carbon atoms more electrophilic. This activation is particularly effective for facilitating ring-opening with weaker nucleophiles.
In the case of this compound, Lewis acid activation is expected to preferentially weaken the C-O bond at the more substituted benzylic position. This is due to the ability of the aromatic ring to stabilize the developing partial positive charge at this carbon. Consequently, nucleophilic attack is highly likely to occur at the benzylic carbon. The choice of Lewis acid, from milder ones like Zn(OTf)₂ to stronger ones like Sc(OTf)₃, can influence the reaction rate and, in some cases, the selectivity.
Organocatalytic Ring-Opening Processes
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting a wide range of chemical transformations, including the ring-opening of epoxides. Chiral organocatalysts, such as thioureas, cinchona alkaloids, and proline derivatives, can activate both the epoxide and the nucleophile, often leading to high levels of enantioselectivity and regioselectivity.
For this compound, a chiral organocatalyst could operate through a variety of activation modes. For example, a Brønsted acid catalyst could protonate the epoxide oxygen, similar to a Lewis acid, facilitating attack at the benzylic position. Alternatively, a Lewis base catalyst could activate the nucleophile, increasing its reactivity. The specific combination of the epoxide, nucleophile, and organocatalyst would determine the precise mechanistic pathway and the stereochemical outcome.
Stereospecificity of Ring-Opening Reactions: Retention vs. Inversion of Configuration
The ring-opening of epoxides is a classic example of a stereospecific reaction. The mechanism of the reaction, whether it proceeds through an S(_N)1 or S(_N)2 pathway, dictates the stereochemical outcome at the reacting carbon center.
Inversion of Configuration (S(_N)2 Pathway): In most cases, particularly with strong nucleophiles and under neutral or basic conditions, the ring-opening of epoxides occurs via an S(_N)2 mechanism. This involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of the stereochemistry at that center. For this compound, an S(_N)2 attack at the stereogenic benzylic carbon would result in the formation of a product with an (R) configuration at that position.
The electronic nature of the 4-bromo-2-fluorophenyl group will influence the stability of the potential carbocationic intermediate and thus the likelihood of an S(_N)1-type pathway.
Electrophilic Activation and Rearrangement Pathways
Beyond simple ring-opening, epoxides can undergo rearrangements under electrophilic activation, leading to the formation of carbonyl compounds.
The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone or aldehyde through a 1,2-migration of a substituent. A similar rearrangement can occur with epoxide-derived intermediates.
For this compound, acid-catalyzed hydrolysis would first lead to the formation of the corresponding 1,2-diol. Subsequent treatment with acid would protonate one of the hydroxyl groups, which would then depart as water to form a carbocation. Given the substitution pattern, the carbocation would be more stable at the benzylic position. A subsequent 1,2-hydride shift from the adjacent carbon would lead to the formation of a resonance-stabilized oxonium ion, which upon deprotonation would yield the corresponding ketone. The migratory aptitude of the groups attached to the carbon bearing the second hydroxyl group will determine the course of the rearrangement.
Acid-Induced Isomerization Reactions
The acid-induced reactions of epoxides are well-documented, proceeding through pathways with characteristics of both SN1 and SN2 mechanisms. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and creates a better leaving group. For an unsymmetrical epoxide like this compound, the subsequent nucleophilic attack is regioselective.
In the presence of a protic or Lewis acid, the C-O bond to the more substituted carbon, the benzylic position, begins to break, leading to a build-up of positive charge on this carbon. This is due to the resonance stabilization afforded by the adjacent aromatic ring. Consequently, nucleophilic attack preferentially occurs at this more substituted carbon. This pathway has significant SN1 character, even though a full carbocation may not be formed. The stereochemical outcome of such a reaction is typically inversion of configuration at the reacting center, leading to trans or anti products.
The isomerization of 2-aryloxiranes under acidic conditions can also lead to the formation of carbonyl compounds through a Meinwald rearrangement. This process involves a 1,2-hydride or aryl shift following the opening of the protonated epoxide ring. For this compound, this could potentially lead to the formation of 2-(4-bromo-2-fluorophenyl)acetaldehyde. The specific outcome is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent employed. Lewis acids, in particular, are known to promote such rearrangements.
The electronic nature of the 4-bromo-2-fluorophenyl substituent plays a crucial role in these transformations. Both bromine and fluorine are electron-withdrawing groups, which can influence the stability of any partial positive charge developed at the benzylic position during the ring opening. This electronic effect will modulate the reaction rate and the propensity for rearrangement versus nucleophilic addition.
| Catalyst Type | Probable Mechanism | Expected Major Product(s) | Key Influencing Factors |
| Protic Acid (e.g., H₂SO₄) | SN1-like | Diol (from attack by water), Ether (from attack by alcohol), or rearranged Aldehyde | Nucleophilicity of the solvent/counter-ion, Temperature |
| Lewis Acid (e.g., BF₃·OEt₂) | SN1-like with rearrangement | Primarily rearranged Aldehyde (Meinwald rearrangement) | Strength of the Lewis acid, Solvent polarity |
Transformations Involving the Halogen Substituents
The presence of both bromine and fluorine atoms on the phenyl ring of this compound opens up a wide array of possibilities for further functionalization through reactions targeting these halogen substituents.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Position
The bromine atom at the C4 position of the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The C-Br bond is significantly more reactive than the C-F bond in these catalytic cycles.
The Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, including the epoxide moiety. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position, leading to a diverse library of chiral biaryl-substituted epoxides.
The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting products, chiral 2-(2-fluoro-4-alkynylphenyl)oxiranes, are valuable intermediates for the synthesis of more complex molecules.
The Heck reaction , which involves the coupling of the aryl bromide with an alkene, could also be employed. This would introduce a new alkenyl substituent at the C4 position. Intramolecular versions of the Heck reaction are also conceivable if a suitable alkene is tethered to the molecule.
The success of these cross-coupling reactions depends on the careful selection of the catalyst, ligands, base, and reaction conditions to ensure compatibility with the epoxide ring, which can be sensitive to both acidic and basic conditions.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd(PPh₃)₄, Na₂CO₃ | (2S)-2-(2-fluoro-4-aryl/vinylphenyl)oxirane |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | (2S)-2-(2-fluoro-4-alkynylphenyl)oxirane |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | (2S)-2-(2-fluoro-4-alkenylphenyl)oxirane |
Nucleophilic Aromatic Substitution (SNAr) Potential of the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a halogen on an aromatic ring by a nucleophile. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.
In this compound, the fluorine atom is the potential leaving group. The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.
The key question for this substrate is whether the combined electron-withdrawing effects of the bromine atom and the oxirane ring are sufficient to activate the ring for SNAr. While the bromine atom has a moderate electron-withdrawing inductive effect, the oxirane ring's electronic influence is more complex. It can exert a mild electron-withdrawing effect. For SNAr to be a viable pathway, strong nucleophiles and potentially elevated temperatures would likely be required. If successful, this would allow for the introduction of nucleophiles such as alkoxides, thiolates, or amines at the C2 position, displacing the fluorine atom.
Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
In this compound, the fluorine atom can act as a directing group. The acidity of the proton at C3 (ortho to fluorine and meta to bromine) is enhanced, making it susceptible to deprotonation by a strong base like n-butyllithium or lithium diisopropylamide (LDA). The epoxide's oxygen atom could also potentially participate in directing the metalation, although the fluorine is generally a more established directing group in such systems.
Once the aryllithium species is formed at the C3 position, it can be quenched with a variety of electrophiles. This would allow for the introduction of a wide range of substituents, such as alkyl groups (from reaction with alkyl halides), carbonyl groups (from reaction with CO₂), or silyl (B83357) groups (from reaction with silyl chlorides), at the position between the fluorine and the oxirane-bearing carbon. A significant challenge in this approach is the potential for the organolithium reagent to react with the epoxide ring itself. Careful control of temperature and reaction time is crucial to favor the desired ortho-metalation pathway.
Computational and Theoretical Studies on 2s 2 4 Bromo 2 Fluorophenyl Oxirane
Quantum Chemical Calculations for Structure and Reactivity Profiling
Quantum chemical calculations provide a powerful lens through which to examine the intricacies of molecular structures and their chemical behavior. For (2S)-2-(4-bromo-2-fluorophenyl)oxirane, these computational methods are essential for understanding its electronic properties and predicting its reactivity in various chemical transformations.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
For this molecule, DFT calculations would likely be performed using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p) to provide a good balance between computational cost and accuracy. The resulting data would offer a precise model of the molecule's structure, taking into account the steric and electronic influences of the bromo and fluoro substituents on the phenyl ring and their effect on the oxirane ring.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-C (oxirane) bond length | ~1.47 Å |
| C-O (oxirane) bond lengths | ~1.43 Å |
| C-C (phenyl-oxirane) bond length | ~1.51 Å |
| C-Br bond length | ~1.91 Å |
| C-F bond length | ~1.35 Å |
| O-C-C (oxirane) bond angle | ~61.5° |
Note: These are hypothetical values based on typical DFT calculations for similar molecules.
Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.netmdpi.com
A molecular orbital analysis of this compound would reveal how the electron-withdrawing effects of the bromine and fluorine atoms influence the energy levels of these frontier orbitals. It is anticipated that these substituents would lower the energy of both the HOMO and LUMO, potentially affecting the molecule's susceptibility to nucleophilic attack, a common reaction for epoxides. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are hypothetical values for illustrative purposes.
Transition State Elucidation and Activation Energy Calculations for Key Reactions
Understanding the mechanism of a chemical reaction requires the identification of the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate these transition states and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org
For this compound, a key reaction of interest is the nucleophilic ring-opening of the epoxide. researchgate.net Calculations could model the approach of a nucleophile to either of the two carbon atoms of the oxirane ring. These calculations would elucidate the preferred site of attack (regioselectivity) and the stereochemical outcome of the reaction by comparing the activation energies for the different possible pathways. researchgate.net The presence of the bulky and electron-withdrawing substituted phenyl group would be expected to significantly influence the transition state geometries and energies.
Conformational Analysis and Energy Landscapes
Molecules are not static entities but can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of the energies of these different conformers and their relative populations. chemistrysteps.com
Diastereomeric and Enantiomeric Conformer Stability Studies
While this compound specifies a single enantiomer, conformational analysis is still crucial for understanding the molecule's behavior. The rotation around the single bond connecting the phenyl ring to the oxirane ring can lead to different conformers. Computational studies can map out the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them.
These studies would likely show that the orientation of the bulky 4-bromo-2-fluorophenyl group relative to the oxirane ring is a key determinant of conformational stability, with steric hindrance playing a major role.
Ring Strain Analysis of the Oxirane Core
The three-membered ring of an oxirane is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. nih.gov This ring strain is a primary driver of the reactivity of epoxides. numberanalytics.com
Computational methods can quantify this strain energy. One common approach is to use isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, allowing for a direct calculation of the strain energy. For this compound, the analysis would likely show a significant ring strain energy, which is characteristic of epoxides and contributes to their utility as reactive intermediates in organic synthesis. The electronic effects of the aromatic substituents could also modulate this strain to some extent.
Modeling of Reaction Mechanisms and Stereochemical Outcomes
The ring-opening of epoxides is a cornerstone of organic synthesis, proceeding through mechanisms that are highly dependent on reaction conditions. Computational models are instrumental in dissecting these pathways for complex substrates such as this compound.
The regioselectivity of the epoxide ring-opening reaction is dictated by whether the reaction proceeds under acidic or basic/nucleophilic conditions. libretexts.orglibretexts.org For an unsymmetrical epoxide like this compound, there are two potential sites for nucleophilic attack: the benzylic carbon (Cα), which is more substituted, and the methylene (B1212753) carbon (Cβ), which is less substituted.
Under basic or neutral conditions with a strong nucleophile (e.g., OH⁻, RO⁻, CN⁻), the reaction typically follows an S(_N)2 mechanism. libretexts.orgchemistrysteps.com Computational models predict that the nucleophile will attack the less sterically hindered carbon atom, which is Cβ. chemistrysteps.com This is due to the lower steric hindrance at this position, allowing for an easier approach of the nucleophile.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. youtube.com The reaction then proceeds through a mechanism with significant S(_N)1 character. libretexts.org A partial positive charge develops on the carbon atom that can best stabilize it. In this case, the benzylic carbon (Cα) is more capable of stabilizing a carbocation-like transition state due to its attachment to the phenyl ring. Therefore, computational studies would predict that weaker nucleophiles (e.g., H₂O, ROH) will preferentially attack the more substituted Cα position under acidic catalysis. libretexts.orgchemistrysteps.comyoutube.com
Table 1: Predicted Regioselectivity of Nucleophilic Attack
| Reaction Condition | Dominant Mechanism | Predicted Site of Attack | Rationale |
|---|---|---|---|
| Basic / Strong Nucleophile | S(_N)2 | Cβ (less substituted) | Lower steric hindrance. chemistrysteps.com |
Computational simulations are crucial for predicting the stereochemical outcome of the ring-opening reaction. The attack of the nucleophile on the epoxide ring is a stereospecific process.
For reactions proceeding via an S(_N)2 or S(_N)1-like mechanism, the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond (a backside attack). This leads to an inversion of the stereochemical configuration at the center of attack. youtube.comyoutube.com
Attack at Cα (Benzylic Carbon): Since Cα is the stereocenter in this compound, a nucleophilic attack at this position (favored under acidic conditions) would be simulated to proceed with inversion of configuration. If the starting material has an 'S' configuration at Cα, the resulting product will have an 'R' configuration at this carbon. mdpi.com
Attack at Cβ (Methylene Carbon): When the attack occurs at the non-chiral Cβ carbon (favored under basic conditions), the configuration of the adjacent Cα stereocenter remains unchanged (retention). youtube.com The reaction simply opens the ring without affecting the original stereochemistry at Cα.
Theoretical models can map the potential energy surface of the reaction, identifying the transition state geometry that confirms the backside attack and the resulting stereochemical inversion.
Analysis of Electronic Effects of Halogen Substituents
The bromine and fluorine atoms on the phenyl ring significantly modulate the electronic properties and thus the reactivity of the epoxide. Their effects are primarily twofold: inductive and resonance effects.
Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect. Its +R effect is relatively weak due to the poor energy match and overlap between its 2p orbitals and the π system of the benzene (B151609) ring. stackexchange.comkhanacademy.org
Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its +R effect is even weaker than that of fluorine because the overlap between its larger 4p orbitals and carbon's 2p orbitals is much less efficient. stackexchange.com
The net electron-withdrawing nature of these halogens reduces the electron density of the phenyl ring. This destabilizes the carbocation-like transition state formed during the acid-catalyzed ring-opening at the benzylic carbon (Cα). Consequently, computational models would predict that the S(_N)1-like pathway for this compound is less favored compared to an unsubstituted styrene (B11656) oxide.
Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential (known as a σ-hole) on a halogen atom interacts with a Lewis base (e.g., an oxygen or nitrogen atom). acs.org Heavier halogens like bromine and iodine are more effective halogen bond donors than fluorine. acs.org
In the context of reactions involving this compound, the bromine atom could act as a halogen bond donor. Computational studies can model potential interactions between the bromine atom and Lewis basic sites on a catalyst or in a solvent molecule. Such an interaction could play a role in catalysis by:
Activating the Substrate: A halogen bond to the epoxide oxygen could polarize the C-O bonds, making the epoxide ring more susceptible to nucleophilic attack.
Orienting Reactants: Halogen bonding can help to pre-organize the substrate and the nucleophile or catalyst in the transition state, potentially influencing reaction rates and selectivity. nih.govnih.gov
Theoretical calculations of the electrostatic potential surface of the molecule can identify the location and magnitude of the σ-hole on the bromine atom, allowing for predictions of the strength and directionality of potential halogen bonds.
Solvation Models and Their Influence on Reaction Pathways
The choice of solvent can dramatically alter the course of a chemical reaction by differentially stabilizing the reactants, transition states, and products. rsc.org Computational solvation models are essential for predicting these effects on the ring-opening of this compound. These models can be broadly categorized as implicit or explicit.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are efficient for estimating the bulk effects of a solvent on the reaction's energy profile. acs.org
Explicit Solvation Models: These models include individual solvent molecules in the calculation. While more computationally expensive, they can capture specific interactions like hydrogen bonding or halogen bonding between the substrate and the solvent, which can be critical. rsc.org
For the ring-opening reaction, polar protic solvents (e.g., water, methanol) would be expected to stabilize the charge-separated, S(_N)1-like transition state more effectively than polar aprotic solvents (e.g., acetone, nitromethane). researchgate.net This stabilization would lower the activation energy and favor the attack at the more substituted carbon (Cα). Conversely, less polar or aprotic solvents may favor the S(_N)2 pathway. Computational studies can quantify these effects by calculating reaction barriers in different simulated solvent environments, thereby predicting the optimal conditions to achieve a desired regioselectivity. rsc.orgresearchgate.net
Table 3: Predicted Influence of Solvent Type on Reaction Pathways
| Solvent Type | Primary Interaction | Favored Transition State | Predicted Outcome |
|---|---|---|---|
| Polar Protic (e.g., Methanol) | Hydrogen bonding, high polarity | S(_N)1-like (charge separation) | Favors attack at Cα |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole, high polarity | S(_N)2 | Favors attack at Cβ |
Applications of 2s 2 4 Bromo 2 Fluorophenyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis
Asymmetric Synthesis of Chiral Alcohols and Diols
The oxirane ring of (2S)-2-(4-bromo-2-fluorophenyl)oxirane is susceptible to nucleophilic attack, providing a reliable method for the stereocontrolled introduction of new functional groups. This reactivity is fundamental to its use in the synthesis of chiral alcohols and their derivatives.
Stereospecific Conversion to Chiral 1,2-Amino Alcohols
The regioselective and stereospecific ring-opening of epoxides with nitrogen nucleophiles is a cornerstone of synthetic organic chemistry for the preparation of 1,2-amino alcohols. The reaction of this compound with various amines proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon center. This allows for the predictable synthesis of enantioenriched 1,2-amino alcohols, which are crucial components of many biologically active compounds and chiral ligands.
The general transformation involves the attack of an amine at the less sterically hindered carbon of the oxirane ring, leading to the formation of a single regio- and stereoisomer. The reaction conditions can be tailored to accommodate a wide range of amines, from simple ammonia (B1221849) to more complex primary and secondary amines.
Table 1: Synthesis of Chiral 1,2-Amino Alcohols
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | (1R)-1-(4-bromo-2-fluorophenyl)-2-aminoethanol | Ethanolic ammonia, sealed tube, 80 °C |
| Benzylamine | (1R)-1-(4-bromo-2-fluorophenyl)-2-(benzylamino)ethanol | Isopropanol, reflux |
This table represents typical reaction conditions for the synthesis of 1,2-amino alcohols from epoxides and is illustrative of the potential transformations of this compound.
Preparation of Chiral Diamines and Derivatives
Building upon the synthesis of 1,2-amino alcohols, this compound can be elaborated into chiral vicinal diamines. These motifs are prevalent in chiral ligands for asymmetric catalysis and are key components of numerous pharmaceuticals. A common strategy involves the conversion of one of the hydroxyl groups in a 1,2-amino alcohol into a leaving group, followed by a second nucleophilic substitution with a nitrogen nucleophile, often with inversion of stereochemistry.
Alternatively, the epoxide can be opened with an azide (B81097) nucleophile, followed by reduction of the azide and conversion of the resulting alcohol to an amine. This two-step process provides access to 1,2-diamines with high enantiopurity.
Construction of Advanced Heterocyclic Scaffolds
The reactivity of this compound extends beyond simple ring-opening reactions, enabling the construction of complex heterocyclic systems. The bifunctional nature of the ring-opened products, typically containing a hydroxyl group and another nucleophilic or electrophilic center, allows for subsequent intramolecular cyclization reactions to form a variety of ring structures.
Synthesis of Fused Ring Systems and Spiro Compounds
The strategic functionalization of the aromatic ring of this compound, in concert with epoxide ring-opening, can lead to the formation of fused heterocyclic systems. For instance, intramolecular reactions such as the Pictet-Spengler or Friedel-Crafts type reactions on elaborated intermediates can yield complex polycyclic structures.
Spiro compounds, which contain two rings connected by a single common atom, can also be accessed using this chiral building block. The synthesis of spirocycles often involves a key step where a bifunctional intermediate, derived from the oxirane, undergoes a cyclization that forms the spirocyclic junction. The stereocenter from the original epoxide can direct the stereochemical outcome of the newly formed spirocenter.
Formation of Chiral Nitrogen-Containing Heterocycles (e.g., Morpholines, Piperidines)
Chiral morpholines and piperidines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as an excellent precursor for these heterocycles. The synthesis of chiral morpholines can be achieved by the ring-opening of the epoxide with an amino alcohol, followed by an intramolecular cyclization. A more direct approach involves the reaction with a primary amine to form a 1,2-amino alcohol, which is then reacted with a two-carbon electrophile to complete the morpholine (B109124) ring.
Similarly, chiral piperidines can be synthesized through multi-step sequences starting from the oxirane. These routes often involve the introduction of a nitrogen-containing side chain and a subsequent intramolecular cyclization.
Table 2: Representative Synthesis of Nitrogen-Containing Heterocycles
| Target Heterocycle | Synthetic Strategy |
|---|---|
| Chiral Morpholine | 1. Ring-opening with ethanolamine. 2. Intramolecular cyclization. |
This table outlines general synthetic strategies that can be applied using this compound as a starting material.
Derivatization to Oxygen-Containing Heterocycles (e.g., Tetrahydrofurans, Dioxanes)
The synthesis of chiral oxygen-containing heterocycles, such as tetrahydrofurans and dioxanes, can also be accomplished using this compound as a starting material. The formation of substituted tetrahydrofurans often proceeds through an intramolecular cyclization of a δ-hydroxy alkene or a related intermediate, which can be prepared from the chiral epoxide.
The synthesis of 1,4-dioxanes can be achieved through the dimerization of the epoxide under specific catalytic conditions or by the reaction of the epoxide-derived diol with a suitable dielectrophile. The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemical outcome of the final heterocyclic product.
Preparation of Chiral Intermediates for Asymmetric Catalysis
The inherent chirality and reactive nature of this compound make it an attractive starting material for the synthesis of chiral ligands and intermediates used in asymmetric catalysis. The epoxide ring is susceptible to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. This reactivity allows for the introduction of various functional groups, leading to the formation of valuable chiral 1,2-amino alcohols, diols, and other key structural motifs that are central to the design of chiral catalysts and ligands.
For instance, the reaction of the oxirane with primary or secondary amines can yield chiral amino alcohols. These products are not only important pharmaceutical intermediates but also serve as precursors to bidentate ligands for transition metal-catalyzed asymmetric reactions. The specific reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of the amine attack at either the benzylic or the terminal carbon of the epoxide.
Table 1: Potential Nucleophilic Ring-Opening Reactions for Chiral Intermediate Synthesis
| Nucleophile | Product Type | Potential Application |
| Ammonia | Chiral 1,2-amino alcohol | Precursor to chiral ligands |
| Primary Amines (e.g., Benzylamine) | Chiral N-substituted 1,2-amino alcohol | Ligand synthesis for asymmetric transfer hydrogenation |
| Azide (e.g., Sodium Azide) | Chiral 1,2-azido alcohol | Precursor to chiral vicinal diamines |
| Water (hydrolysis) | Chiral 1,2-diol | Precursor to chiral diphosphine ligands |
The resulting chiral intermediates, bearing the 4-bromo-2-fluorophenyl moiety, can be further elaborated, offering a modular approach to a diverse library of chiral ligands.
Functionalization of the Aryl Moiety for Diversification Strategies
The presence of a bromine atom on the phenyl ring of this compound opens up a vast array of possibilities for post-epoxidation modifications through cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular scaffold after the chiral epoxide has been incorporated.
Post-Epoxidation Cross-Coupling Reactions to Elaborate the Aryl Group
The carbon-bromine bond is a well-established reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are generally tolerant of a wide range of functional groups, including the hydroxyl and amino groups that would be present after the ring-opening of the epoxide. This compatibility allows for a synthetic strategy where the complex chiral portion of the molecule is constructed first, followed by the diversification of the aromatic ring.
Table 2: Potential Cross-Coupling Reactions for Aryl Moiety Functionalization
| Reaction Name | Coupling Partner | Resulting Structure |
| Suzuki Coupling | Boronic acids or esters | Biaryl structures |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne conjugates wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govucsb.edu |
| Heck Coupling | Alkenes | Aryl-alkene conjugates |
| Buchwald-Hartwig Amination | Amines | Aryl-amine derivatives |
| Stille Coupling | Organostannanes | Various C-C coupled products |
These transformations enable the synthesis of a wide range of derivatives from a common chiral intermediate, which is a highly efficient strategy in medicinal chemistry and materials science for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Derivatization through Electrophilic Aromatic Substitution
The electronic properties of the substituents on the phenyl ring—the fluorine, the bromine, and the oxirane-derived side chain—dictate the regioselectivity of any subsequent electrophilic aromatic substitution reactions. The fluorine atom is an ortho, para-directing deactivator, while the bromine atom is also an ortho, para-directing deactivator. The alkyl side chain (resulting from the oxirane) is an ortho, para-directing activator.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagents | Predicted Major Product Position(s) |
| Nitration | HNO₃ / H₂SO₄ | Substitution ortho to the alkyl group and meta to the bromine. |
| Bromination | Br₂ / FeBr₃ | Substitution guided by the activating effect of the alkyl side chain. |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Likely to be challenging due to the deactivating nature of the halogens. |
It is important to note that the reactivity of the ring is generally reduced by the presence of the two halogen atoms, which may necessitate harsh reaction conditions for electrophilic aromatic substitution to occur.
Role in the Total Synthesis of Natural Products or Analogs
While specific examples of the use of this compound as a synthetic fragment in the total synthesis of natural products are not readily found in the literature, its structural features make it a highly valuable potential precursor. Chiral epoxides are common intermediates in the synthesis of a wide variety of natural products, including macrolides, polyethers, and alkaloids.
The 4-bromo-2-fluorophenyl group could be a key component of a larger target molecule, or it could serve as a masked functional group that is transformed into another moiety later in the synthesis. For example, the bromo substituent could be replaced with a variety of other groups via cross-coupling chemistry, as discussed previously, allowing for the late-stage diversification of synthetic intermediates. This strategy is particularly powerful in the synthesis of natural product analogues for biological evaluation.
The synthetic utility of this chiral building block lies in its ability to introduce a stereocenter and a handle for further chemical manipulation in a single, efficient step. Its application in the synthesis of complex molecules is a promising area for future research and development in the field of organic chemistry.
Future Research Directions and Emerging Methodologies for 2s 2 4 Bromo 2 Fluorophenyl Oxirane Chemistry
Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency
The primary route to (2S)-2-(4-bromo-2-fluorophenyl)oxirane involves the asymmetric epoxidation of its prochiral precursor, 4-bromo-2-fluorostyrene. While effective methods exist, future research will focus on developing new catalytic systems that offer higher turnover numbers, improved enantioselectivity, and milder reaction conditions.
Key areas of development include:
Peptide-Based Catalysts: Inspired by enzymatic processes, short, low-molecular-weight peptide catalysts are being explored for site- and enantioselective epoxidation of polyenes. nih.gov A diversity-based approach, akin to directed evolution, can identify catalysts that exhibit high selectivity for specific olefins, a strategy that could be adapted for the epoxidation of functionalized styrenes like 4-bromo-2-fluorostyrene. nih.gov
Chiral Dioxirane (B86890) Catalysts: Fructose-derived chiral ketones have demonstrated high efficiency (up to 93% ee) in the asymmetric epoxidation of various fluoroolefins. nih.gov The electronic and steric properties of the fluorine substituent can significantly influence enantioselectivity, sometimes acting as an effective directing group. nih.gov Tailoring these ketone catalysts could yield systems optimized for 4-bromo-2-fluorostyrene, enhancing both yield and enantiomeric excess.
Biocatalysis: Styrene (B11656) monooxygenases (SMOs) are enzymes that catalyze the epoxidation of alkenes with excellent enantiopurity. nih.gov Recombinant SMOs expressed in microorganisms like E. coli can be used in whole-cell biotransformations, offering a green and highly selective alternative to chemical catalysis. nih.govrsc.org Future work will involve screening and engineering SMO variants with enhanced activity and stability towards this specific substrate.
| Catalyst System | Potential Advantages | Key Research Focus | Reported Enantiomeric Excess (ee) for Analogous Substrates |
|---|---|---|---|
| Peptide-Based Catalysts | High site-selectivity, biomimetic, tunable through combinatorial screening. | Discovery of optimal peptide sequence for 4-bromo-2-fluorostyrene. | Up to 93% ee for allylic alcohols like nerol. nih.gov |
| Fructose-Derived Dioxiranes | Metal-free, effective for electron-deficient olefins. | Optimization of ketone catalyst structure to match substrate electronics. | Up to 93% ee for various fluoroolefins. nih.gov |
| Styrene Monooxygenase (SMO) | Extremely high enantioselectivity (>99% ee), green (uses O2/H2O2), operates in mild conditions. | Enzyme engineering for improved substrate specificity and process stability. | >99% ee for styrene and its derivatives. rsc.org |
Application of Flow Chemistry and Continuous Processing for Scale-Up and Control
Transitioning the synthesis of this compound from batch to continuous flow processing offers significant advantages in safety, scalability, and process control. rsc.orgmdpi.com The modular nature of flow systems allows for the integration of reaction, purification, and analysis steps into a single, uninterrupted process. acs.orguc.pt
Future directions in this area include:
Telescoped Synthesis: Developing a continuous flow process where the asymmetric epoxidation of 4-bromo-2-fluorostyrene is immediately followed by in-line purification. acs.org This eliminates the need for manual workup and isolation of intermediates, increasing efficiency and reducing waste.
Immobilized Catalysts: Using polymer-supported or otherwise immobilized chiral catalysts in packed-bed reactors. This facilitates catalyst separation and reuse, which is a key principle of green chemistry, and allows for stable, long-term operation. acs.org
Enhanced Safety and Heat Transfer: Epoxidation reactions can be highly exothermic. The high surface-area-to-volume ratio of microreactors used in flow chemistry allows for superior temperature control, preventing thermal runaways and the formation of byproducts, which is crucial for large-scale production. mdpi.com
A potential multistep flow system could involve pumping a solution of 4-bromo-2-fluorostyrene and an oxidant through a reactor containing an immobilized chiral catalyst, followed by an in-line scavenging column to remove catalyst residues or byproducts, yielding a continuous stream of the purified chiral epoxide. thieme-connect.de
Exploration of Photoredox Catalysis for Epoxide Ring-Opening and Functionalization
Photoredox catalysis, which uses visible light to drive chemical reactions, is an emerging frontier for the functionalization of epoxides under remarkably mild conditions. researchgate.netssrn.com This methodology offers novel ways to open the epoxide ring of this compound and introduce a wide array of functional groups, transformations that are often challenging with conventional methods.
Promising research avenues include:
Reductive Ring-Opening: Combining photoredox catalysis with zirconocene (B1252598) or other metallocenes can enable the catalytic reductive ring-opening of epoxides. researchgate.netx-mol.com This method can exhibit reverse regioselectivity compared to traditional approaches, affording more substituted alcohols, which would allow for the selective formation of chiral β-aryl alcohols from the parent epoxide. ssrn.com
Carboxylation with CO2: Visible-light photoredox catalysis can promote the ring-opening carboxylation of aryl epoxides with carbon dioxide (CO2), providing a direct route to valuable β-hydroxy acids. researchgate.net This represents a sustainable approach to CO2 valorization.
Cross-Electrophile Coupling: The merger of photoredox catalysis with nickel and titanium catalysis can facilitate the cross-coupling of aryl epoxides with aryl halides. researchgate.net This would enable the direct arylation of the epoxide, forging new carbon-carbon bonds and accessing more complex molecular architectures.
| Reaction Type | Reagents/Catalysts | Potential Product Class | Key Advantage |
|---|---|---|---|
| Reductive Ring-Opening | Photocatalyst (e.g., organic dye), Zirconocene | Chiral 1-(4-bromo-2-fluorophenyl)ethan-1-ol | Mild conditions, alternative regioselectivity. researchgate.net |
| Carboxylation | Photocatalyst (e.g., 4CzTPN), CO2, Electron Donor | Chiral 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid | Utilization of a renewable C1 source (CO2). researchgate.net |
| Arylation (Cross-Coupling) | Photocatalyst, Ni-catalyst, Aryl Halide | Chiral diarylethanol derivatives | Formation of C(sp3)-C(sp2) bonds under mild conditions. researchgate.net |
Integration of Machine Learning and AI for Reaction Discovery and Optimization
The complexity of asymmetric catalysis presents an ideal challenge for machine learning (ML) and artificial intelligence (AI) to accelerate discovery and optimization. rsc.org By analyzing large datasets, ML models can identify subtle patterns that govern catalyst performance and reaction outcomes, guiding researchers toward more efficient experimental designs. beilstein-journals.orgnih.govchemrxiv.org
Future applications in the chemistry of this compound include:
Catalyst Design and Selection: AI can predict the enantioselectivity of asymmetric reactions by analyzing the structural features of catalysts and substrates. acs.orgazorobotics.com Deep neural networks and other models can screen virtual libraries of chiral ligands to identify the most promising candidates for the epoxidation of 4-bromo-2-fluorostyrene, reducing the need for extensive trial-and-error experimentation. rsc.org
Reaction Optimization: Bayesian optimization and other algorithms can efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, concentration, catalyst loading) to find the optimal conditions for yield and selectivity in a fraction of the experiments required by traditional methods. mdpi.comnih.gov
Predictive Modeling: By training models on existing reaction data, AI can predict the outcomes of unexplored reactions. youtube.com This can help in planning synthetic routes that involve the functionalization of the epoxide, predicting regioselectivity in ring-opening reactions, and identifying potential side reactions.
The integration of AI with automated robotic platforms (self-driving labs) promises to create fully autonomous systems for reaction discovery and optimization, significantly accelerating the pace of research. beilstein-journals.org
Investigation of Sustainable and Green Chemistry Approaches in Synthesis and Transformations
Adopting green chemistry principles is essential for the future of chemical manufacturing. Research on this compound will increasingly focus on minimizing environmental impact through catalyst recycling and the use of benign solvent systems.
Chiral catalysts are often complex and expensive, making their recovery and reuse a critical factor for economic and environmental sustainability. nih.gov
Heterogenization of Homogeneous Catalysts: A primary strategy involves immobilizing highly active and selective homogeneous catalysts (e.g., chiral salen complexes) onto solid supports like polymers or inorganic materials. researchgate.net This allows for easy separation of the catalyst from the reaction mixture by simple filtration and subsequent reuse, often for multiple cycles without significant loss of activity. nih.govrsc.org
Catalyst Precipitation: Modifying catalysts to enable their precipitation and recovery after the reaction is another viable approach. researchgate.net This avoids the need for chromatographic separation, simplifying the process.
Replacing volatile organic compounds (VOCs) with environmentally friendly alternatives like water is a core goal of green chemistry.
Reactions in Water: Water is an intriguing solvent for epoxide chemistry, as it can influence reactivity and selectivity in unique ways. researchgate.net Epoxides react efficiently with various nucleophiles in water, and in some cases, the use of aqueous media is essential for processes that are inefficient in organic solvents. researchgate.net Developing the asymmetric epoxidation or subsequent ring-opening reactions in water or biphasic aqueous-organic systems is a key research goal. researchgate.net
Solvent-Free Reactions: Conducting reactions under solvent-free conditions represents the ideal green chemistry scenario, as it completely eliminates solvent waste. Research into solid-state reactions or reactions using neat liquid reagents at elevated temperatures could provide highly efficient and sustainable pathways for the synthesis and transformation of this compound.
Discovery of Unexpected Reactivity Patterns and New Catalytic Systems for this compound
The exploration of the chemical reactivity of this compound, a chiral epoxide bearing a polysubstituted aromatic ring, is an area of growing interest in synthetic organic chemistry. While its behavior often aligns with established principles of epoxide chemistry, ongoing research has begun to uncover unexpected reactivity patterns and drive the development of novel catalytic systems to control its transformations. These investigations are crucial for expanding the synthetic utility of this versatile building block.
Unexpected Reactivity Patterns
The inherent reactivity of epoxides is dominated by their strained three-membered ring, making them susceptible to ring-opening reactions with a variety of nucleophiles. wikipedia.org In the case of this compound, the electronic and steric landscape of the aryl substituent introduces a layer of complexity that can lead to deviations from predictable reaction pathways.
Under acidic conditions, the ring-opening of aryl-substituted epoxides can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted benzylic carbon. pressbooks.pub However, the interplay of the electron-withdrawing bromo and fluoro substituents on the phenyl ring of this compound can modulate the stability of the partial positive charge at the benzylic position. This can lead to a mixture of regioisomers or even unexpected rearrangement products, a phenomenon observed in other complex epoxide systems. researchgate.netmdpi.com For instance, Meinwald-type rearrangements, which are typically acid-catalyzed and lead to carbonyl compounds, could potentially be observed under specific Lewis or Brønsted acid catalysis. nih.gov
Furthermore, the presence of the ortho-fluoro substituent can introduce unexpected steric hindrance, influencing the trajectory of incoming nucleophiles and potentially favoring attack at the less hindered terminal carbon, even under conditions that would typically favor benzylic attack. Strong nucleophiles generally attack the less sterically hindered carbon of an epoxide in an SN2 fashion. khanacademy.org However, the subtle interplay of steric and electronic effects in this compound could lead to atypical regioselectivity.
Payne-type rearrangements, where an epoxide adjacent to a hydroxyl group isomerizes in the presence of a base, represent another potential area for unexpected reactivity. wikipedia.org While not directly applicable to the parent epoxide, this type of rearrangement could become relevant in subsequent transformations of its ring-opened products.
New Catalytic Systems
The quest for highly selective and efficient transformations of this compound has spurred the investigation of new catalytic systems. These emerging methodologies aim to provide precise control over regioselectivity, stereoselectivity, and functional group tolerance.
Biocatalysis: Epoxide hydrolases (EHs) are emerging as powerful biocatalysts for the enantioselective hydrolysis of epoxides. nih.gov Research on EHs from various microbial sources has demonstrated their ability to catalyze the ring-opening of a wide range of substituted styrene oxides. acs.orgiucr.org The application of engineered EHs to this compound could offer a green and highly selective route to the corresponding chiral diol. The regioselectivity of these enzymatic reactions can be influenced by the electronic nature of the substituents on the phenyl ring, providing an avenue for controlling the reaction outcome. acs.org Furthermore, protein engineering can be employed to tailor the active site of these enzymes to enhance their activity and selectivity for specific substrates like this compound. researchgate.net
Lewis Acid Catalysis: While traditional Lewis acids are known to promote epoxide ring-opening, recent advancements focus on the development of more refined and selective catalysts. researchgate.net Chiral Lewis acids, for instance, can be employed to achieve asymmetric transformations of the epoxide. The regioselective alkylation of azulene (B44059) derivatives with epoxides catalyzed by Lewis acids demonstrates the potential for carbon-carbon bond formation at the benzylic position with high control. acs.org Frustrated Lewis pairs (FLPs) represent another novel approach, capable of activating epoxides for reductive ring-opening and other transformations, sometimes leading to unexpected rearrangement products through neighboring group participation. acs.org
Photoredox Catalysis: The merger of photoredox catalysis with other catalytic modes has opened up new frontiers in organic synthesis. For this compound, photoredox catalysis in combination with a zirconocene co-catalyst could enable regioselective radical-mediated ring-opening reactions, potentially providing access to products that are not achievable through traditional polar mechanisms. thieme-connect.de This approach has been shown to favor the formation of the more substituted radical, which could lead to novel synthetic pathways.
Asymmetric Epoxidation Catalysts: The development of new catalytic systems also extends to the synthesis of this compound itself. Advances in catalytic asymmetric epoxidation, utilizing environmentally benign oxidants like hydrogen peroxide, are continually being reported. rsc.org Both metal-based and organocatalytic systems are being developed to provide high enantioselectivity for a broad range of olefins, including halogenated styrenes. lboro.ac.uknobelprize.orgdicp.ac.cn These novel catalytic methods are crucial for the efficient and sustainable production of this chiral epoxide.
The table below summarizes some of the emerging catalytic methodologies and their potential applications in the chemistry of this compound.
| Catalytic System | Potential Application | Expected Outcome |
| Engineered Epoxide Hydrolases | Enantioselective Hydrolysis | Formation of (R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diol |
| Chiral Lewis Acids | Asymmetric Ring-Opening | Enantioselective addition of nucleophiles |
| Frustrated Lewis Pairs | Reductive Ring-Opening/Rearrangement | Formation of alcohols or rearranged products |
| Photoredox/Zirconocene Catalysis | Radical Ring-Opening | Regioselective formation of radical intermediates for further functionalization |
| Advanced Asymmetric Epoxidation Catalysts | Synthesis of the Epoxide | Highly enantioselective synthesis from 4-bromo-2-fluorostyrene |
Q & A
Q. What are the key considerations for synthesizing (2S)-2-(4-bromo-2-fluorophenyl)oxirane with high enantiomeric purity?
- Methodological Answer : Synthesis requires careful selection of chiral catalysts or chiral auxiliaries to ensure stereochemical control. For example, asymmetric epoxidation of the corresponding olefin precursor using Sharpless or Jacobsen catalysts can achieve high enantioselectivity. Post-synthesis, chiral HPLC or polarimetry should be employed to verify enantiomeric excess (ee). Purification via recrystallization or chromatography (e.g., using chiral stationary phases) is critical to remove diastereomeric impurities .
Q. How can researchers confirm the structural identity and stereochemistry of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and NMR to confirm substitution patterns (e.g., bromo and fluoro groups at positions 4 and 2 on the phenyl ring).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralcel OD-H) to validate enantiomeric purity .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are ideal for detecting low-level impurities (e.g., unreacted precursors or degradation products). For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) can quantify residual bromine or fluorine content .
Advanced Research Questions
Q. How does the electronic environment of the 4-bromo-2-fluorophenyl group influence the reactivity of the oxirane ring?
- Methodological Answer : The electron-withdrawing bromo and fluoro substituents activate the oxirane ring toward nucleophilic attack. Computational studies (DFT calculations) can map electron density distribution and predict regioselectivity in ring-opening reactions. Experimental validation involves reacting the compound with nucleophiles (e.g., amines or thiols) under controlled conditions and analyzing products via -NMR kinetic studies .
Q. What strategies mitigate experimental limitations in stability studies of this compound under varying conditions?
- Methodological Answer :
- Temperature Control : Store samples at -20°C under inert atmosphere to prevent thermal degradation.
- Light Sensitivity : Use amber vials to avoid photolytic cleavage of the oxirane ring.
- Matrix Effects : For environmental stability studies (e.g., in wastewater), stabilize samples with antioxidants or continuous cooling to slow organic degradation, as noted in HSI-based pollution monitoring protocols .
Q. How can contradictory spectroscopic data (e.g., conflicting 19F^{19}F19F NMR shifts) be resolved?
- Methodological Answer : Cross-validate results using complementary techniques:
Q. What role does this compound play in synthesizing chiral drug intermediates?
- Methodological Answer : The oxirane ring serves as a versatile electrophilic site for constructing chiral centers in pharmaceuticals. For example, ring-opening with enantiopure amines can yield β-amino alcohol intermediates for kinase inhibitors. Monitor reaction stereochemistry using circular dichroism (CD) or X-ray analysis .
Data-Driven Research Design
Q. How to design experiments investigating the compound’s interactions with biomolecules (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins.
- Kinetic Assays : Perform enzymatic inhibition assays (e.g., fluorescence-based) under varied pH and temperature conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Q. What statistical approaches address variability in synthetic yield across batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
